![molecular formula C21H16N2O2 B14061961 2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 106428-29-9](/img/structure/B14061961.png)
2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- is a complex organic compound that belongs to the class of isoindoles Isoindoles are known for their unique structural properties and significant biological activities
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be achieved through several synthetic routes:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under catalytic conditions.
Intramolecular α-Arylation: Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals.
Cyclization of Benzylic Amines: This method involves the cyclization of benzylic amines under acidic conditions to form the isoindole ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Material Science: Isoindole derivatives are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Imaging: The compound can be used as a fluorescent probe for imaging biological systems, thanks to its aggregation-induced emission properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be compared with other similar compounds to highlight its uniqueness:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and have shown promise as therapeutic agents.
1-Arylisoindoles: These derivatives are synthesized through palladium-catalyzed C-H transformations and have applications in material science.
The unique structural features and reactivity of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
106428-29-9 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[4-(benzylamino)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)17-12-10-16(11-13-17)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI-Schlüssel |
RELZXIWCUDWPCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


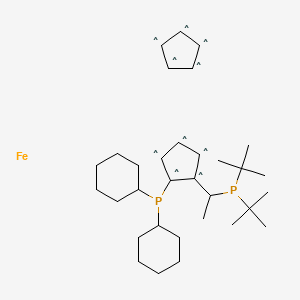

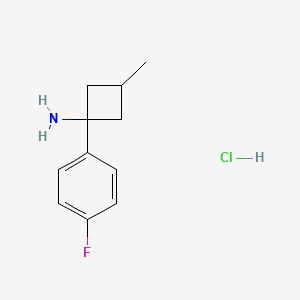
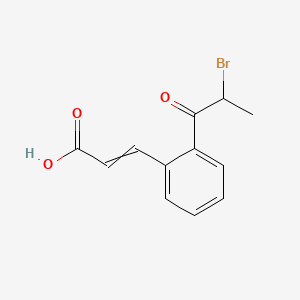
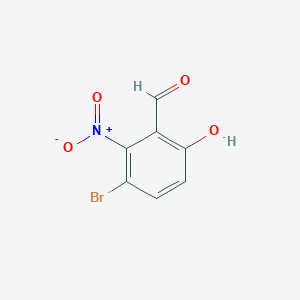
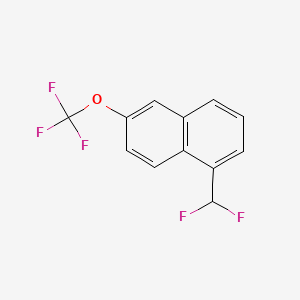
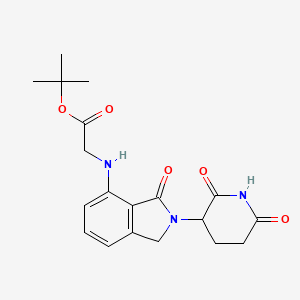

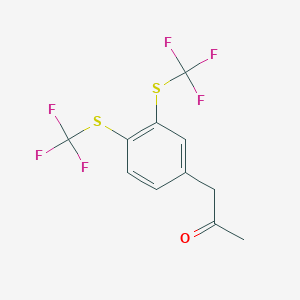
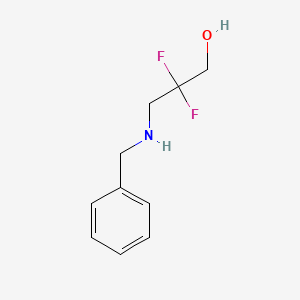
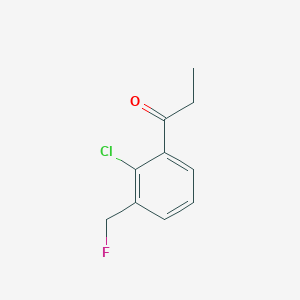
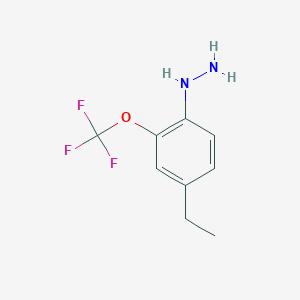
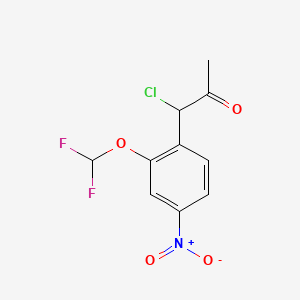
![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
